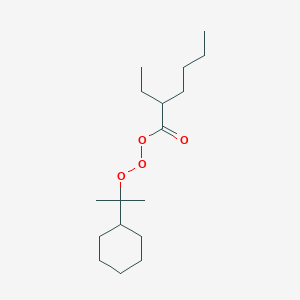
p,p'-Amino-DDT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p,p’-Amino-DDT is a derivative of the well-known insecticide dichloro-diphenyl-trichloroethane (DDT). This compound is part of the organochlorine family, which is known for its persistence in the environment and potential for bioaccumulation. p,p’-Amino-DDT is structurally similar to DDT but contains an amino group, which can significantly alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-Amino-DDT typically involves the introduction of an amino group into the DDT molecule. One common method is the reduction of p,p’-Nitro-DDT, which can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve moderate temperatures and pressures to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of p,p’-Amino-DDT follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
化学反应分析
Types of Reactions
p,p’-Amino-DDT undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia, conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of p,p’-Amino-DDT, such as nitroso-DDT, nitro-DDT, and hydroxylamine-DDT. These derivatives can have different chemical and biological properties compared to the parent compound.
科学研究应用
p,p’-Amino-DDT has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of organochlorine compounds and their derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of cancer research due to its ability to interact with cellular pathways.
Industry: Utilized in the development of new pesticides and herbicides, leveraging its structural similarity to DDT but with modified properties.
作用机制
The mechanism of action of p,p’-Amino-DDT involves its interaction with cellular components, particularly the sodium channels in nerve cells. Similar to DDT, p,p’-Amino-DDT can hold the sodium channels open, leading to prolonged nerve impulses and resulting in neurological effects such as tremors and hyperexcitability. The compound can also interact with other molecular targets, including enzymes and receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
p,p’-DDT: The parent compound, known for its insecticidal properties and environmental persistence.
p,p’-DDE: A major degradation product of DDT, known for its persistence and bioaccumulation.
p,p’-DDD: Another degradation product of DDT, with similar environmental and biological properties.
Uniqueness
p,p’-Amino-DDT is unique due to the presence of the amino group, which alters its chemical reactivity and biological activity compared to its parent compound and degradation products. This modification can lead to different environmental behaviors, such as reduced persistence or altered bioaccumulation patterns, and can also affect its interaction with biological systems, potentially leading to new applications in research and industry.
属性
CAS 编号 |
4485-25-0 |
|---|---|
分子式 |
C14H13Cl3N2 |
分子量 |
315.6 g/mol |
IUPAC 名称 |
4-[1-(4-aminophenyl)-2,2,2-trichloroethyl]aniline |
InChI |
InChI=1S/C14H13Cl3N2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H,18-19H2 |
InChI 键 |
TYYIOZHLPIBQCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C(Cl)(Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


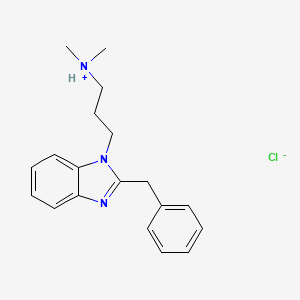
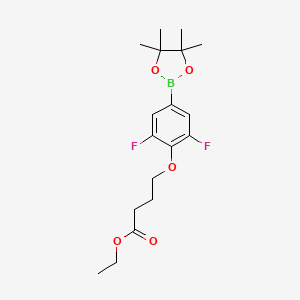
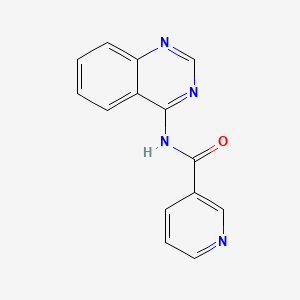
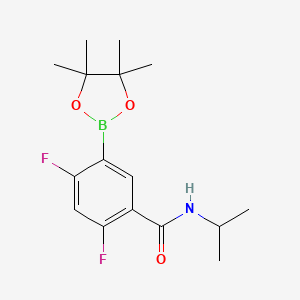
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
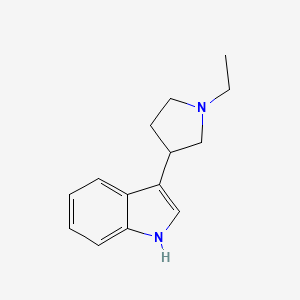

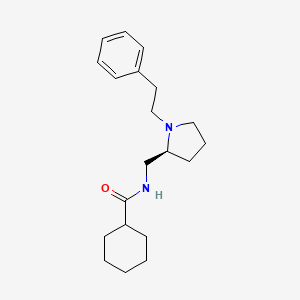

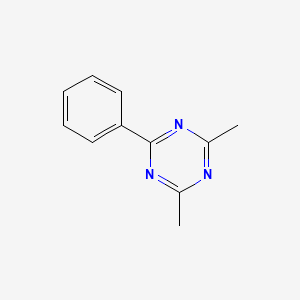

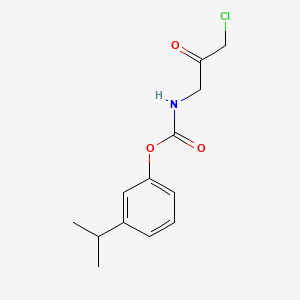
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
